molecular formula C13H15BrO3 B13054848 Methyl 3-bromo-5-(cyclopentyloxy)benzoate

Methyl 3-bromo-5-(cyclopentyloxy)benzoate

Cat. No.: B13054848
M. Wt: 299.16 g/mol
InChI Key: RWHYLXYMICEFET-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(cyclopentyloxy)benzoate is an organic compound with the molecular formula C13H15BrO3 and a molecular weight of 299.16 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a cyclopentyloxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(cyclopentyloxy)benzoate typically involves the esterification of 3-bromo-5-(cyclopentyloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(cyclopentyloxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted benzoates with different functional groups replacing the bromine atom.

    Oxidation Reactions: The major product is 3-bromo-5-(cyclopentyloxy)benzoic acid.

    Reduction Reactions: The major product is 3-bromo-5-(cyclopentyloxy)benzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-5-(cyclopentyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(cyclopentyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the cyclopentyloxy group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which exerts its effects on cellular processes.

Comparison with Similar Compounds

Methyl 3-bromo-5-(cyclopentyloxy)benzoate can be compared with other similar compounds such as:

    Methyl 3-bromo-5-(methoxy)benzoate: This compound has a methoxy group instead of a cyclopentyloxy group, leading to different chemical and biological properties.

    Methyl 3-chloro-5-(cyclopentyloxy)benzoate: This compound has a chlorine atom instead of a bromine atom, affecting its reactivity and interactions with molecular targets.

    Methyl 3-bromo-5-(cyclohexyloxy)benzoate: This compound has a cyclohexyloxy group instead of a cyclopentyloxy group, resulting in different steric and electronic effects.

This compound is unique due to the presence of both the bromine atom and the cyclopentyloxy group, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

methyl 3-bromo-5-cyclopentyloxybenzoate

InChI

InChI=1S/C13H15BrO3/c1-16-13(15)9-6-10(14)8-12(7-9)17-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3

InChI Key

RWHYLXYMICEFET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)OC2CCCC2

Origin of Product

United States

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